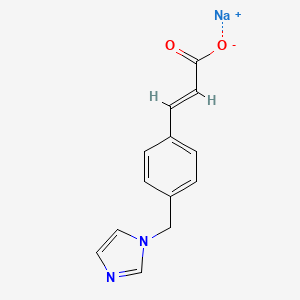

Ozagrel sodium

説明

Ozagrel(OKY-046) sodium salt is an antiplatelet agent working as a thromboxane A2 synthesis inhibitor.Target: Thromboxane A2 SynthaseOzagrel was selected as the best compound of highly selective inhibitors of TXA2 synthase. The inhibition of TXA2 synthase by ozagrel was more effective on human and rabbit enzymes than those of other species. Ozagrel increased 6-keto-PGF1 alpha, one of stable metabolites of PGI2, in various isolated cells and tissues perhaps via accumulated PG endoperoxides resulted by the inhibition of TXA2 synthase [1]. Ozagrel was estimated to be a reversible mixed-type inhibitor of diphenolase activity with the constants (K (S1), K (S2), K (i1), and K (i2)) determined to be 2.21, 3.89, 0.454, and 0.799 mM, repectively [2]. Infusion of OKY-046 significantly inhibited pulmonary thromboxane B2 delivery, attenuated the early increase in pulmonary vascular resistance, and blocked the increase in systemic vascular resistance. In addition, OKY-046 blunted and delayed the decrease in cardiac output and maintained end-systolic pressure-diameter relation, +dp/dt, and lung lymph flow at baseline values [3].

科学的研究の応用

Thromboxane A2 Synthesis Inhibition

Ozagrel sodium is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. This inhibition is crucial because TXA2 plays a significant role in platelet aggregation and blood vessel constriction. By inhibiting TXA2 synthesis, Ozagrel sodium can be used to prevent and treat conditions where platelet aggregation and vasoconstriction are detrimental .

Antiplatelet Aggregation

Due to its ability to inhibit TXA2 synthase, Ozagrel sodium exhibits antiplatelet aggregation effects. This makes it valuable in the treatment of diseases where platelet aggregation leads to thrombosis, such as myocardial infarction or stroke .

Vasodilatory Effects

Ozagrel sodium also has vasodilatory effects, which help in widening blood vessels. This can be particularly beneficial in conditions where vasodilation can alleviate symptoms or prevent complications, such as angina pectoris .

Ischemic Stroke Treatment

Ozagrel sodium is used for patients with noncardioembolic ischemic stroke. It helps by inhibiting thromboxane A2 synthesis, which can reduce the risk of further strokes in patients with atherothrombotic stroke or lacunar infarction .

Improved Solubility for Clinical Use

Ozagrel sodium is preferred over ozagrel for clinical applications due to its improved solubility. This property makes it more effective for use in various therapeutic interventions .

Combination Therapy

Research has explored the synthesis of conjugates combining Ozagrel sodium with other compounds to enhance therapeutic effects or target multiple pathways simultaneously. This approach can lead to more effective treatments for complex diseases .

作用機序

Target of Action

Ozagrel sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, primarily targets thromboxane A2 (TXA2) synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

Ozagrel sodium acts as a highly selective and potent inhibitor of TXA2 synthase . By inhibiting this enzyme, ozagrel sodium effectively reduces the production of TXA2 . This leads to a decrease in platelet aggregation and vasoconstriction, two processes that TXA2 normally promotes .

Biochemical Pathways

The primary biochemical pathway affected by ozagrel sodium is the TXA2 biosynthesis pathway . By inhibiting TXA2 synthase, ozagrel sodium disrupts the production of TXA2, thereby affecting the balance between TXA2 and prostacyclin (PGI2). This results in reduced platelet aggregation and vasoconstriction, and improved microcirculation and energy metabolism .

Pharmacokinetics

The pharmacokinetics of ozagrel sodium involve a two-compartment open model . After intravenous injection, the half-life (t1/2ß) is approximately 1.22±0.44 hours, and the volume of distribution (Vd) is around 2.32±0.62L/kg . The area under the curve (AUC) is 0.47±0.08 µg.hr/ml, and the clearance (Cl) is 3.25±0.82L/h/kg . These properties suggest that ozagrel sodium has good bioavailability .

Result of Action

The inhibition of TXA2 synthase by ozagrel sodium leads to a decrease in platelet aggregation and vasoconstriction . This results in improved microcirculation and energy metabolism, particularly in the context of cerebral ischemia . Additionally, ozagrel sodium has been shown to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .

Action Environment

特性

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel sodium | |

CAS RN |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Ozagrel sodium?

A1: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2 by inhibiting the enzyme thromboxane A2 synthase. [, , ]

Q2: What are the downstream effects of TXA2 inhibition by Ozagrel sodium?

A2: TXA2 is a potent vasoconstrictor and platelet aggregator. [] By inhibiting its synthesis, Ozagrel sodium exhibits antiplatelet and vasodilatory effects. [, , , ] This, in turn, can improve blood flow and reduce the risk of thromboembolic events, particularly in conditions like acute cerebral infarction. [, , , , , ]

Q3: How does Ozagrel sodium impact the balance between TXA2 and prostacyclin?

A3: Ozagrel sodium shifts the balance in favor of prostacyclin, a vasodilator and inhibitor of platelet aggregation, by inhibiting TXA2 production. [, ] This contributes to its overall beneficial effects in conditions involving platelet aggregation and vasoconstriction.

Q4: Does Ozagrel sodium directly affect other inflammatory mediators?

A4: While primarily a TXA2 synthase inhibitor, research suggests Ozagrel sodium may also influence the levels of other mediators involved in inflammation and oxidative stress, such as endothelin-1 (ET-1), calcitonin gene-related peptide (CGRP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). [, ] Further research is needed to fully elucidate these mechanisms.

Q5: What is the molecular formula and weight of Ozagrel sodium?

A5: The molecular formula of Ozagrel sodium is C13H11NNaO4S. Its molecular weight is 313.28 g/mol.

Q6: Can Ozagrel sodium be safely mixed with calcium-containing solutions?

A6: Studies using solubility product constants and particle analysis suggest that mixing Ozagrel sodium with calcium-containing solutions is safe under clinical conditions. [] The number of insoluble microparticles observed remained within acceptable limits according to the Japanese Pharmacopoeia.

Q7: Is Ozagrel sodium compatible with solutions containing invertose, fructose, or xylitol?

A7: Research indicates that Ozagrel sodium remains stable for at least 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. [] This supports the feasibility of combining these solutions for clinical administration.

Q8: Does Ozagrel sodium possess any inherent catalytic properties?

A8: Ozagrel sodium is not known to exhibit catalytic properties. Its primary mechanism of action involves the inhibition of an enzyme rather than catalyzing a chemical reaction.

Q9: Have any computational studies been conducted on Ozagrel sodium?

A9: The provided research abstracts do not mention specific computational studies on Ozagrel sodium.

Q10: How does the structure of Ozagrel sodium contribute to its selectivity for TXA2 synthase?

A10: While the provided research does not delve into specific SAR details for Ozagrel sodium, its structure allows it to bind specifically to the active site of TXA2 synthase, preventing the enzyme from converting prostaglandin H2 to TXA2.

Q11: What formulation strategies have been explored to enhance the stability or delivery of Ozagrel sodium?

A11: Research mentions the development of an Ozagrel sodium sodium chloride injection formulated with glycine and citric acid. [] This formulation aimed to improve stability and simplify the manufacturing process.

Q12: Are there specific SHE regulations regarding the manufacturing or disposal of Ozagrel sodium?

A12: The provided research abstracts do not elaborate on specific SHE regulations for Ozagrel sodium.

Q13: What is the route of administration for Ozagrel sodium?

A13: Ozagrel sodium is typically administered intravenously, although research suggests it may not have significant antithrombotic effects when administered orally. []

Q14: What animal models have been used to study the efficacy of Ozagrel sodium?

A14: Research utilized rat models of focal cerebral ischemia, limb ischemia-reperfusion, and TNBS-induced colitis to investigate the neuroprotective and anti-inflammatory effects of Ozagrel sodium. [, , ]

Q15: What clinical trials have been conducted on Ozagrel sodium?

A15: Numerous clinical studies have been conducted to evaluate the efficacy and safety of Ozagrel sodium in conditions such as acute cerebral infarction, unstable angina pectoris, and diabetic peripheral artery disease. [, , , , , , , , , , , , , , , , , , , , , , , ]

Q16: Is there evidence of resistance development to Ozagrel sodium?

A16: The provided research abstracts do not mention any reported cases of resistance to Ozagrel sodium.

Q17: What are the known side effects or safety concerns associated with Ozagrel sodium?

A17: While generally considered safe, Ozagrel sodium may cause side effects, and further research is ongoing.

Q18: Have any targeted drug delivery approaches been explored for Ozagrel sodium?

A18: The provided research abstracts do not discuss any specific targeted drug delivery strategies for Ozagrel sodium.

Q19: Are there specific biomarkers used to monitor the efficacy of Ozagrel sodium therapy?

A19: Research mentions the use of biomarkers such as CD62P, PAC-1, TXB2, 6-keto-PGF1α, MMP-9, NO, NOS, MDA, SOD, NSE and S-100β protein to evaluate the effectiveness of Ozagrel sodium in various conditions. [, , , , , ]

Q20: What analytical techniques are commonly used to quantify Ozagrel sodium?

A20: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of Ozagrel sodium in pharmaceutical preparations. [, ] Additionally, Rayleigh light scattering techniques have also been explored for Ozagrel sodium quantification. []

Q21: Is there information available regarding the environmental impact of Ozagrel sodium?

A21: The provided research abstracts do not provide insights into the environmental fate or potential ecotoxicological effects of Ozagrel sodium.

Q22: How does the dissolution rate of Ozagrel sodium impact its bioavailability?

A22: The research abstracts provided do not specifically address the dissolution rate or its impact on the bioavailability of Ozagrel sodium.

Q23: What validation parameters were considered for the analytical methods used to quantify Ozagrel sodium?

A23: The research abstract focusing on analytical methods for Ozagrel sodium mentions employing the statutory test methods outlined in the Chinese Pharmacopoeia 2000. []

Q24: What quality control measures are employed during the manufacturing of Ozagrel sodium injections?

A24: The research emphasizes the importance of quality control during Ozagrel sodium injection manufacturing, particularly regarding bacterial endotoxin and sterility testing. [, ]

Q25: Does Ozagrel sodium elicit any significant immunological responses?

A25: The provided research abstracts do not indicate any significant immunogenic or hypersensitivity reactions associated with Ozagrel sodium.

Q26: Does Ozagrel sodium interact with any specific drug transporters?

A26: The research abstracts do not delve into specific interactions between Ozagrel sodium and drug transporters.

Q27: Does Ozagrel sodium induce or inhibit drug-metabolizing enzymes?

A27: The provided research abstracts do not provide details regarding the potential of Ozagrel sodium to induce or inhibit drug-metabolizing enzymes.

Q28: Is Ozagrel sodium considered biocompatible and biodegradable?

A28: The provided research abstracts do not provide specific information about the biocompatibility or biodegradability of Ozagrel sodium.

Q29: Are there any alternative drugs or treatment strategies comparable to Ozagrel sodium?

A29: While Ozagrel sodium demonstrates efficacy in managing conditions like acute cerebral infarction, alternative antiplatelet agents and treatment modalities exist. [] These may include other TXA2 synthase inhibitors, aspirin, clopidogrel, and low-molecular-weight heparin. [, , , , ] The choice of treatment depends on individual patient factors and the specific clinical scenario.

Q30: What research infrastructure and resources have been instrumental in advancing our understanding of Ozagrel sodium?

A31: The development and investigation of Ozagrel sodium have been facilitated by diverse research infrastructure and resources, including animal models, clinical trial networks, advanced analytical techniques like HPLC, and access to scientific databases for literature retrieval and analysis. [, , , , ]

Q31: What are some of the key milestones in the research and development of Ozagrel sodium?

A32: Key milestones in Ozagrel sodium research include its initial development as a selective TXA2 synthase inhibitor, subsequent investigation in animal models of various disease conditions, and the conduct of numerous clinical trials to evaluate its efficacy and safety in humans. [, , , , , , , , , , , , , , , , , , ]

Q32: How has cross-disciplinary collaboration contributed to Ozagrel sodium research?

A33: Ozagrel sodium research exemplifies cross-disciplinary synergy, involving collaborations among medicinal chemists, pharmacologists, clinicians, and analytical chemists. [, , , , ] This multidisciplinary approach has been crucial for understanding its mechanism of action, developing suitable formulations, conducting preclinical and clinical studies, and ultimately translating research findings into clinical practice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)